Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a boronic ester, and a tert-butyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Boronic Ester: This step involves the reaction of phenylboronic acid derivatives with appropriate alcohols in the presence of catalysts such as palladium.
Attachment of the Tert-butyl Group: This is usually done through alkylation reactions using tert-butyl halides in the presence of strong bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of boranes.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronic ester moiety can interact with enzymes that have active site serine residues, forming reversible covalent bonds. This interaction can inhibit enzyme activity, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: These compounds share the boronic ester moiety and have similar reactivity.
Piperazine Derivatives: Compounds with piperazine rings that exhibit similar biological activity.
Tert-butyl Esters: Compounds with tert-butyl groups that provide steric hindrance and stability.
Uniqueness
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, boronic ester, and tert-butyl group
Properties
Molecular Formula |
C21H35BN2O5 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]borinic acid |
InChI |
InChI=1S/C21H35BN2O5/c1-19(2,3)28-18(25)24-13-11-23(12-14-24)17-10-8-9-16(15-17)22(27)29-21(6,7)20(4,5)26/h8-10,15,26-27H,11-14H2,1-7H3 |
InChI Key |
POZTXSLHWQDXMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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